![molecular formula C9H8N2O6 B14852232 [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 4-position. This is followed by the introduction of the methoxycarbonyl group through esterification. Finally, the acetic acid moiety is introduced via a substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic substitution or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
相似化合物的比较
- [6-(Methoxycarbonyl)-4-nitropyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]propionic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]butyric acid
Uniqueness: [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl, nitro, and acetic acid moieties allow for diverse chemical transformations and make it a versatile compound in various fields of research and industry.
属性
分子式 |
C9H8N2O6 |
|---|---|
分子量 |
240.17 g/mol |
IUPAC 名称 |
2-(6-methoxycarbonyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(14)7-4-6(11(15)16)2-5(10-7)3-8(12)13/h2,4H,3H2,1H3,(H,12,13) |
InChI 键 |
NUOJKMNGORUBHX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


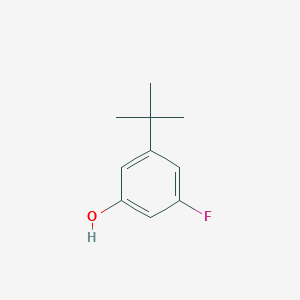
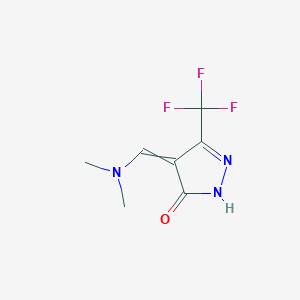
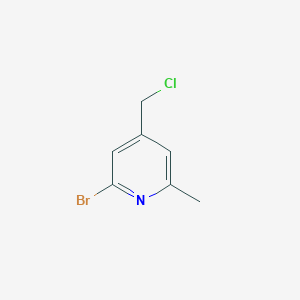

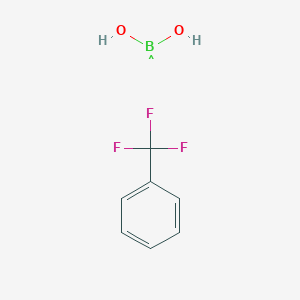
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
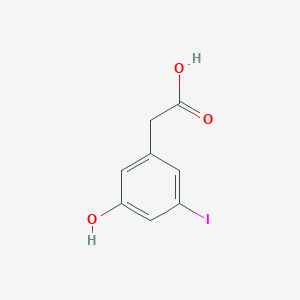
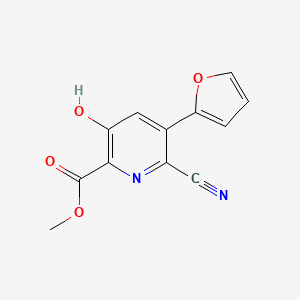

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)


![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

